

# JNJ-47965567 Selectivity Profile: An In-depth Technical Guide

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## Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231

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## Introduction

**JNJ-47965567** is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of neuroinflammatory and neuropsychiatric conditions.<sup>[1][2]</sup> Its favorable pharmacokinetic properties and high affinity for the P2X7 receptor make it a valuable tool for preclinical research into the role of this receptor in central nervous system (CNS) pathophysiology.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the selectivity profile of **JNJ-47965567**, including detailed quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

## Core Selectivity and Potency

**JNJ-47965567** demonstrates high affinity for both human and rat P2X7 receptors, a critical characteristic for translational studies.<sup>[1]</sup> Its potency has been consistently demonstrated across various in vitro assays, including radioligand binding and functional assessments of calcium influx and cytokine release.

## Table 1: P2X7 Receptor Binding Affinity and Functional Antagonism of JNJ-47965567

Species	Assay Type	Parameter	Value (pKi/pIC50 ± SEM)
Human	Radioligand Binding ([3H]-A-804598 displacement)	pKi	7.9 ± 0.07
Rat	Radioligand Binding ([3H]-A-804598 displacement)	pKi	8.7 ± 0.07
Human	Calcium Flux (BzATP-induced)	pIC50	8.3 ± 0.08
Macaque	Calcium Flux (BzATP-induced)	pIC50	8.6 ± 0.1
Dog	Calcium Flux (BzATP-induced)	pIC50	8.5 ± 0.2
Rat	Calcium Flux (BzATP-induced)	pIC50	7.2 ± 0.08
Mouse	Calcium Flux (BzATP-induced)	pIC50	7.5 ± 0.1

Data sourced from Bhattacharya et al., 2013.[\[1\]](#)

## Table 2: Functional Potency of JNJ-47965567 in Native Systems

System	Assay	Parameter	Value (pIC50 ± SEM)
Human Whole Blood	IL-1β Release (LPS/BzATP-induced)	pIC50	6.7 ± 0.07
Human Monocytes	IL-1β Release (LPS/BzATP-induced)	pIC50	7.5 ± 0.07
Rat Microglia	IL-1β Release (LPS/BzATP-induced)	pIC50	7.1 ± 0.1
Rat Astrocytes	Calcium Flux (BzATP-induced)	pIC50	7.5 ± 0.4

Data sourced from Bhattacharya et al., 2013.[\[1\]](#)

## P2X Subtype Selectivity

**JNJ-47965567** exhibits high selectivity for the P2X7 receptor over other P2X subtypes.

Functional assays demonstrate minimal to no inhibition of P2X1, P2X2, P2X3, P2X4, and P2X5 receptors at concentrations where it potently blocks P2X7.

**Table 3: Selectivity Profile of JNJ-47965567 against other P2X Receptor Subtypes**

P2X Subtype	Assay Type	Concentration (μM)	% Inhibition (Mean ± SD)
hP2X1	Calcium Flux	1	10.5 ± 8.7
hP2X2	Calcium Flux	1	12.3 ± 5.4
hP2X3	Calcium Flux	1	15.6 ± 7.2
hP2X4	Calcium Flux	1	-2.4 ± 9.1
hP2X5	Calcium Flux	1	8.9 ± 6.3

Data represents the highest concentration tested and is sourced from Bhattacharya et al., 2013.[\[1\]](#)

## Off-Target Liability Profile

The broader selectivity of **JNJ-47965567** was assessed against a standard panel of receptors, ion channels, and transporters by CEREP.[\[1\]](#) At a concentration of 1  $\mu\text{M}$ , the compound showed no significant off-target activity. However, at a higher concentration of 10  $\mu\text{M}$ , some interactions were observed.

**Table 4: Off-Target Interactions of JNJ-47965567 at 10  $\mu\text{M}$**

Target	Species	Effect	% Inhibition / Activity
Melatonin 1 Receptor	Human	Inhibition	65%
Serotonin Transporter (SERT)	Human	Inhibition	82%
Serotonin Transporter (SERT)	Rat	Affinity ( $K_i$ )	2 $\mu\text{M}$

Data sourced from Bhattacharya et al., 2013.[\[1\]](#)

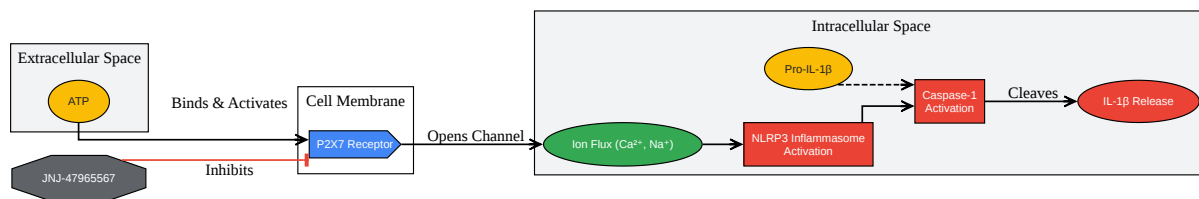
## Mechanism of Action

Studies suggest that **JNJ-47965567** acts as a non-competitive antagonist of the P2X7 receptor.[\[3\]](#) This is supported by observations that it inhibits maximal ATP-induced responses in a concentration-dependent manner.[\[3\]](#)

## Signaling Pathway and Experimental Workflows

### P2X7 Receptor Signaling Cascade

The following diagram illustrates the canonical signaling pathway initiated by P2X7 receptor activation and the point of intervention for **JNJ-47965567**.

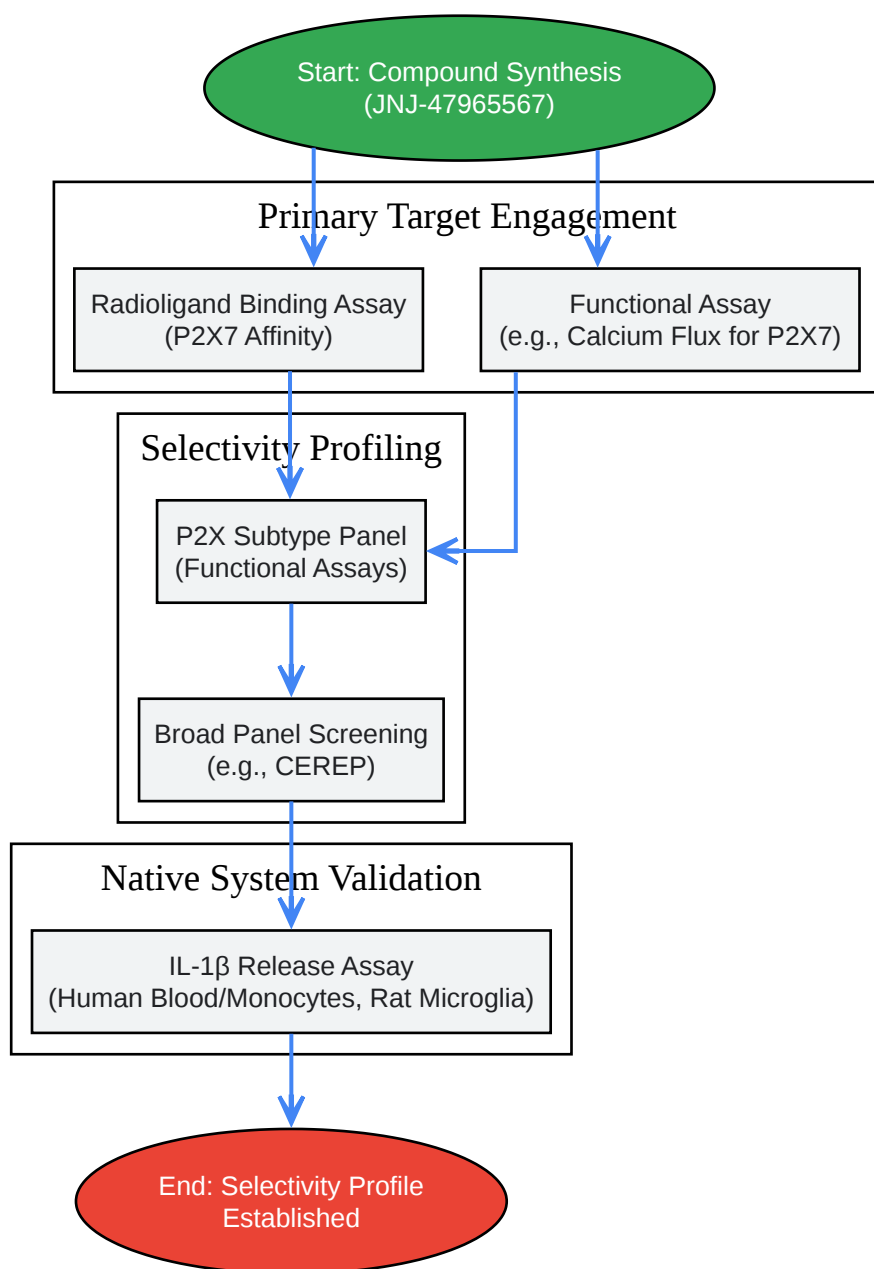


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P2X7 receptor signaling pathway and inhibition by **JNJ-47965567**.

## Experimental Workflow for In Vitro Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity profile of a compound like **JNJ-47965567**.



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